Aurothioglucose: A Technical Guide to its Molecular Structure, Properties, and Biological Activity
Aurothioglucose: A Technical Guide to its Molecular Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurothioglucose, a gold-containing carbohydrate derivative, has historically been a significant therapeutic agent in the management of rheumatoid arthritis.[1][2] Although its use has declined with the advent of newer disease-modifying antirheumatic drugs (DMARDs), its unique mechanism of action and chemical properties continue to be of interest to researchers in medicinal chemistry and pharmacology.[2] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and biological activities of aurothioglucose, with a focus on its mechanism of action involving the inhibition of key inflammatory pathways. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are also presented to facilitate further research and drug development efforts.
Molecular Structure and Physicochemical Properties
Aurothioglucose is a gold(I) thiolate complex of glucose. The gold atom is linearly coordinated to the sulfur atom of the thioglucose moiety.[1] The molecule is generally considered to exist as a polymer in the solid state.[1]
Data Presentation: Physicochemical Properties of Aurothioglucose
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁AuO₅S | [1] |
| Molecular Weight | 392.18 g/mol | [2] |
| Appearance | Yellow crystals | [2] |
| Solubility | Water-soluble | [1] |
| Melting Point | Decomposes on heating | |
| Gold Content | Approximately 50% |
Experimental Protocols
Synthesis of Aurothioglucose
Aurothioglucose can be synthesized by the reaction of a gold(III) salt with thioglucose in an aqueous solution containing a reducing agent.[1][2]
Materials:
-
Gold(III) bromide (AuBr₃)
-
α-D-Thioglucose
-
Sulfur dioxide (SO₂)
-
Deionized water
-
Methanol
-
Ethanol
Procedure:
-
Prepare an aqueous solution of α-D-thioglucose.
-
Saturate the thioglucose solution with sulfur dioxide gas. This acts as a reducing agent to reduce Au(III) to Au(I).
-
Slowly add a solution of gold(III) bromide to the thioglucose solution with constant stirring.
-
Heat the reaction mixture gently to facilitate the reaction.
-
Precipitate the aurothioglucose product by adding methanol or ethanol to the reaction mixture.[2]
-
Collect the yellow crystalline precipitate by filtration.
-
Wash the product with ethanol and then dry under vacuum.
-
Recrystallize the crude product from a mixture of water and methanol to obtain pure aurothioglucose.[1]
Characterization of Aurothioglucose
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the thioglucose backbone and the coordination of the gold atom to the sulfur.
-
Sample Preparation: Dissolve a small amount of aurothioglucose in a suitable deuterated solvent, such as D₂O.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The ¹H NMR spectrum will show characteristic signals for the protons of the glucose ring. The coordination of gold to the sulfur atom will induce chemical shift changes in the protons and carbons near the sulfur atom compared to free thioglucose.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule and confirm the Au-S bond.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of aurothioglucose or use an ATR-FTIR spectrometer for direct analysis of the solid sample.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.
-
Expected Results: The spectrum will show characteristic absorption bands for the O-H, C-H, and C-O stretching and bending vibrations of the glucose moiety. A band in the low-frequency region (typically below 400 cm⁻¹) can be attributed to the Au-S stretching vibration.
3. X-ray Crystallography:
-
Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the coordination geometry of the gold atom and the overall molecular structure.
-
Methodology:
-
Grow single crystals of aurothioglucose suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.
-
Mount a single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain accurate bond lengths, bond angles, and other crystallographic parameters.
-
-
Note: Obtaining single crystals of sufficient quality for X-ray diffraction can be challenging for polymeric materials.
Biological Properties and Mechanism of Action
Aurothioglucose exerts its anti-inflammatory effects through multiple mechanisms, with the inhibition of the NF-κB signaling pathway and the enzyme thioredoxin reductase being the most prominent.
Inhibition of NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Aurothioglucose has been shown to inhibit the activation of NF-κB.
Inhibition of Thioredoxin Reductase
Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance. Aurothioglucose is a potent inhibitor of TrxR.[3]
Experimental Protocols for Biological Evaluation
Thioredoxin Reductase (TrxR) Inhibition Assay
This assay measures the ability of aurothioglucose to inhibit the activity of TrxR.
Materials:
-
Purified recombinant human TrxR1
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Aurothioglucose
-
Assay buffer (e.g., 100 mM potassium phosphate, 10 mM EDTA, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of aurothioglucose in a suitable solvent (e.g., water or DMSO).
-
In a 96-well plate, add the assay buffer, NADPH, and DTNB to each well.
-
Add serial dilutions of aurothioglucose to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.
-
Initiate the reaction by adding purified TrxR1 to all wells.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The formation of 2-nitro-5-thiobenzoate (TNB), the product of DTNB reduction, is monitored.
-
Calculate the rate of reaction for each concentration of aurothioglucose.
-
Determine the IC₅₀ value (the concentration of aurothioglucose that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the aurothioglucose concentration.
NF-κB Reporter Assay
This cell-based assay quantifies the inhibition of NF-κB transcriptional activity.[4][5][6]
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-luc).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Aurothioglucose.
-
An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).[4]
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of aurothioglucose for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined time (e.g., 6-8 hours).[6] Include unstimulated and vehicle-treated controls.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using an MTT assay) to account for non-specific effects.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of aurothioglucose and determine the IC₅₀ value.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Conclusion
Aurothioglucose remains a molecule of significant interest due to its unique gold-based structure and its multifaceted mechanism of action against inflammatory processes. This technical guide has provided a comprehensive overview of its molecular characteristics, physicochemical properties, and key biological activities, with a focus on its inhibitory effects on the NF-κB and thioredoxin reductase pathways. The detailed experimental protocols are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of aurothioglucose and the development of novel gold-based anti-inflammatory agents.
References
- 1. Aurothioglucose - Wikipedia [en.wikipedia.org]
- 2. Aurothioglucose | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aurothioglucose inhibits murine thioredoxin reductase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. benchchem.com [benchchem.com]
